

Limit of detection (LOD) and quantification (LOQ) for Bempedoic acid

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Compound of Interest

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Detecting Bempedoic Acid: A Comparative Guide to Analytical Limits

A comprehensive analysis of validated analytical methods reveals varying limits of detection (LOD) and quantification (LOQ) for Bempedoic acid, a key consideration for researchers, scientists, and drug development professionals. This guide provides a comparative overview of these analytical parameters across different methodologies, supported by detailed experimental protocols.

The ability to accurately and reliably detect and quantify Bempedoic acid is crucial for pharmacokinetic studies, quality control of pharmaceutical formulations, and clinical monitoring. The limit of detection (LOD) represents the lowest concentration of the analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. These values are critical indicators of a method's sensitivity.

Comparison of Analytical Methods for Bempedoic Acid

Various analytical techniques have been employed for the determination of Bempedoic acid, with Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC) being the most prevalent. The choice of method and its specific parameters significantly influence the achievable LOD and LOQ values.

Analytical Method	Limit of Detection (LOD) (µg/mL)	Limit of Quantification (LOQ) (µg/mL)	Key Experimental Parameters
RP-HPLC	2.1	6.3	Column: Not specified; Mobile Phase: Not specified; Detection: Not specified. [1]
RP-HPLC	1.065	3.550	Column: Not specified; Mobile Phase: Not specified; Detection: UV detector. [2]
RP-HPLC	3.17	Not specified (LOQ value stated as 5.68 for a combination)	Column: ACE C18 (4.6x150mm, 5µ); Mobile Phase: Acetonitrile: Phosphate buffer (pH 3) (65:35 v/v); Flow Rate: 1.2 ml/min; Detection: 240 nm. [3]
RP-HPLC	0.77	2.34	Column: SB C18 (100x1.8mm, 2µm); Mobile Phase: 0.01% OPA: Acetonitrile (56.05:43.95% v/v); Flow Rate: 1.02 ml/min; Detection: 220 nm. [4] [5]
RP-HPLC	3.3	10.1	Column: Kromasil 100-5-C8 (100 mm × 4.6 mm); Mobile Phase: Acetonitrile: 0.1% Orthophosphoric Acid (OPA) buffer

(70:30 v/v); Flow
Rate: 1.0 mL/min;
Detection: 234 nm.[6]

Column: Kromosil C18
(150 x 4.6 mm,
3.0µm); Mobile
Phase: 0.01N
KH2PO4 Buffer:
Methanol (70:30);
Flow Rate: 0.9 ml/min;
Detection: 260.0 nm.
[7]

Column: Not
specified; Mobile
Phase: Not specified;
Detection: Not
specified.[8]

Column: Not
specified; Mobile
Phase: Not specified;
Detection: Not
specified.[9]

Column: Not
specified; Mobile
Phase: Not specified;
Detection: Not
specified.[10]

Column: Not
specified; Mobile
Phase: Not specified;
Detection: 232 nm.
[11]

Column: Phenyl XBD
(100 x 2.1mm,

1.7mm); Mobile
Phase: 0.1% v/v TFA
in water: Acetonitrile
(60:40 v/v); Flow
Rate: 0.4 mL/min;
Detection: 236 nm.
[\[12\]](#)[\[13\]](#)

Column: UPLC
(Acquity) CSH C18
(100 × 2.1 mm, 1.7
µm); Mobile Phase:
Acetonitrile: Heptane
sulphonic acid buffer
(pH 2.5)/OPA (5:95
v/v); Flow Rate: 0.5
mL/min; Detection:
232 nm.[\[14\]](#)[\[15\]](#)

UV
Spectrophotometry

0.00165 ± 0.019

0.0057 ± 0.019

Medium 1: Not
specified; Detection:
249 nm.[\[16\]](#)

UV
Spectrophotometry

0.00188 ± 0.020

0.0057 ± 0.020

Medium 2: Not
specified; Detection:
275 nm.[\[16\]](#)

LC-MS/MS

20 ng/mL (in plasma
or urine)

Not specified

Extraction: Mixed
mode anion exchange
solid phase extraction.
Detection: Tandem
mass spectrometry
with negative ion
electrospray
ionization.[\[17\]](#)

Experimental Protocols

Below are detailed methodologies for some of the key experiments cited in the comparison table.

RP-HPLC Method 1

- Instrumentation: Agilent system with EZ Chrome Elite software.[\[18\]](#)
- Column: Kromasil C18 (250×4.6 nm, 5μm).[\[18\]](#)
- Mobile Phase: A mixture of acetonitrile and water (pH 2.1 adjusted with orthophosphoric acid) in an 80:20 ratio.[\[18\]](#)
- Flow Rate: 0.5 mL/min.[\[18\]](#)
- Detection: UV detector set at a wavelength of 224 nm.[\[18\]](#)
- LOD and LOQ Calculation: The LOD and LOQ were calculated using the formulas $LOD = 3.3 \times \sigma/S$ and $LOQ = 10 \times \sigma/S$, where σ is the standard deviation of the y-intercept and S is the slope of the calibration curve.[\[18\]](#)

RP-HPLC Method 2

- Column: SB C18 100x1.8mm, 2μm.[\[4\]](#)
- Mobile Phase: A mixture of 0.01% OPA and Acetonitrile in a ratio of 56.05:43.95% v/v.[\[4\]](#)
- Flow Rate: 1.02 ml/min.[\[4\]](#)
- Column Temperature: 30.09°C.[\[4\]](#)
- Detection: UV at 220 nm.[\[4\]](#)
- LOD and LOQ Calculation: LOD and LOQ values were determined using the signal-to-noise ratio method.[\[4\]](#)[\[5\]](#)

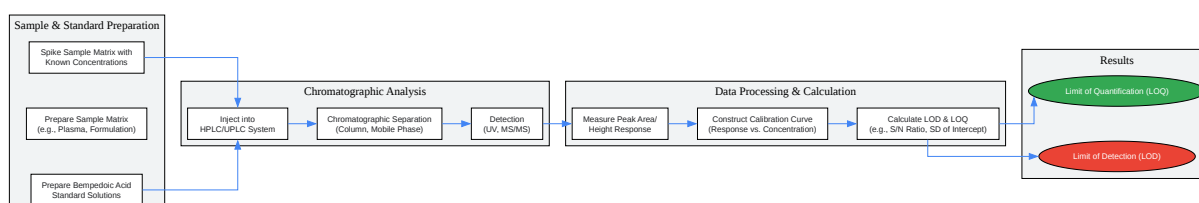
UPLC Method

- Column: Phenyl XBD (100 x 2.1mm, 1.7mm).[\[12\]](#)

- Mobile Phase: A mixture of 0.1% v/v TFA in water and acetonitrile in a 60:40 v/v ratio.[12]
- Flow Rate: 0.4 mL/min.[12]
- Detection: 236 nm.[12]
- LOD and LOQ Calculation: The LOD and LOQ were computed by the formulae $LOD=3\sigma/S$ and $LOQ = 10 \sigma/S$, where σ is the standard deviation of the y-intercept and S is the slope of the calibration curve.[13]

Analytical Workflow for LOD & LOQ Determination

The following diagram illustrates a typical workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Bempedoic acid using a chromatographic method.



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Caption: Workflow for LOD & LOQ Determination.

This guide highlights the importance of selecting an appropriate analytical method and optimizing its parameters to achieve the desired sensitivity for Bempedoic acid analysis. The

provided data and protocols serve as a valuable resource for researchers in developing and validating their own analytical methods.

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